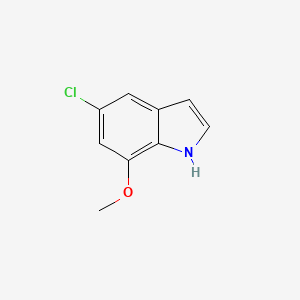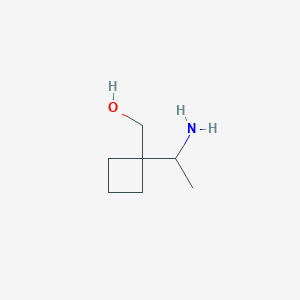
1-(1-Aminoethyl)cyclobutanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(1-Aminoethyl)cyclobutyl)methanol is an organic compound with the molecular formula C7H15NO It consists of a cyclobutyl ring substituted with an aminoethyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Aminoethyl)cyclobutyl)methanol can be achieved through several routes. One common method involves the reaction of cyclobutanone with ethylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Another approach involves the use of cyclobutylcarbinol as a starting material, which is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of (1-(1-Aminoethyl)cyclobutyl)methanol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(1-Aminoethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene
Major Products Formed
Oxidation: Formation of (1-(1-Aminoethyl)cyclobutyl)ketone or (1-(1-Aminoethyl)cyclobutyl)aldehyde
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
(1-(1-Aminoethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-(1-Aminoethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic transformations. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanol: Similar structure but lacks the aminoethyl group.
(1-Aminoethyl)cyclobutane: Similar structure but lacks the hydroxyl group.
Cyclobutylmethanol: Similar structure but lacks the amino group.
Uniqueness
(1-(1-Aminoethyl)cyclobutyl)methanol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1859761-35-5 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[1-(1-aminoethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6(8)7(5-9)3-2-4-7/h6,9H,2-5,8H2,1H3 |
Clé InChI |
UVLKULPGXOYKNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CCC1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


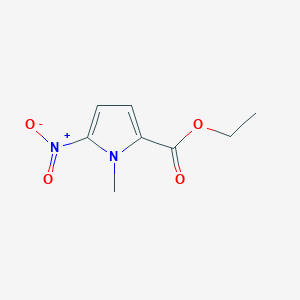
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
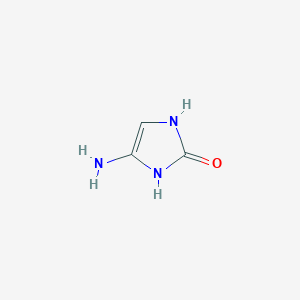
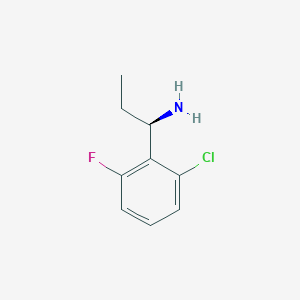

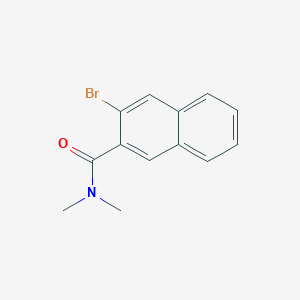



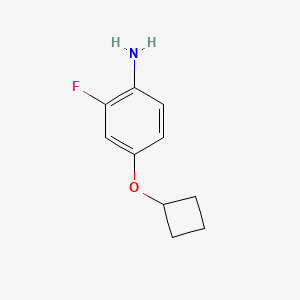
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
